BenchChemオンラインストアへようこそ!

(s)-4-(Pyrrolidin-3-yl)pyridine

Stereoselective pharmacology Calcium channel blockade Chiral pyrrolidine SAR

(S)-4-(Pyrrolidin-3-yl)pyridine (CAS 150281-47-3), also known as (3S)-3-(pyridin-4-yl)pyrrolidine, is a chiral heterocyclic building block comprising a pyridine ring linked at the 4-position to the C-3 carbon of a pyrrolidine ring bearing a single stereogenic center. Its molecular formula is C₉H₁₂N₂ with a molecular weight of 148.20 g/mol.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B13901337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4-(Pyrrolidin-3-yl)pyridine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=NC=C2
InChIInChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1
InChIKeyHWJSDKNFWQDVIG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-4-(Pyrrolidin-3-yl)pyridine and Why Does Its Configuration Matter for Chiral Chemistry Procurement?


(S)-4-(Pyrrolidin-3-yl)pyridine (CAS 150281-47-3), also known as (3S)-3-(pyridin-4-yl)pyrrolidine, is a chiral heterocyclic building block comprising a pyridine ring linked at the 4-position to the C-3 carbon of a pyrrolidine ring bearing a single stereogenic center. Its molecular formula is C₉H₁₂N₂ with a molecular weight of 148.20 g/mol [1]. As a conformationally constrained, enantiopure amine, it serves as an intermediate in medicinal chemistry and as a chiral ligand precursor in asymmetric catalysis. Procurement of the specific (S)-enantiomer is critical because the stereochemistry dictates biological target recognition and catalytic enantioselectivity; the (R)-enantiomer (CAS 1336480-21-7) and the racemic mixture are not functionally interchangeable .

Why (S)-4-(Pyrrolidin-3-yl)pyridine Cannot Be Replaced by the Racemate, (R)-Enantiomer, or Regioisomeric Analogs in Chiral Applications


The (S)-configuration at the pyrrolidine 3-position is a dominant determinant of both pharmacological activity and catalytic enantioselectivity. In calcium antagonist development, the (S,S)-enantiomer of a closely related 1-benzyl-3-pyrrolidinyl dihydropyridine series exhibited approximately 10-fold greater potency than the (R,R)-form and more than 100-fold greater than the (R,S)-form, demonstrating that even a single stereocenter inversion can collapse target engagement [1]. Furthermore, the 4-(pyrrolidin-3-yl)pyridine scaffold is regioisomerically distinct from 4-pyrrolidinopyridine (CAS 2456-81-7)—in which the pyrrolidine nitrogen is directly attached to the pyridine ring—resulting in profoundly different electronic properties and coordination chemistry. Generic substitution with the racemate or an incorrect regioisomer introduces uncontrolled stereochemical and electronic variables that compromise experimental reproducibility and downstream intellectual property integrity.

Quantitative Differentiation Evidence for (S)-4-(Pyrrolidin-3-yl)pyridine Relative to Closest Analogs


Enantiomer-Dependent Potency Gradients in 1-Benzyl-3-pyrrolidinyl Calcium Antagonists

In a foundational study of 1-benzyl-3-pyrrolidinyl dihydropyridine calcium antagonists, the four individual enantiomers—differing only in the configuration at the dihydropyridine C4 and pyrrolidine C3 stereocenters—were synthesized and evaluated for [³H]nitrendipine binding affinity and coronary vasodilating activity. The potency order was (S,S)-3a > (S,R)-3b > (R,R)-3d > (R,S)-3c, revealing that the (S)-pyrrolidine configuration is essential for high target affinity [1]. This establishes that procurement of the (S)-enantiomer is mandatory for replicating the maximal activity observed in this chemotype.

Stereoselective pharmacology Calcium channel blockade Chiral pyrrolidine SAR

Electronic Differentiation: Basicity Comparison of 4-Pyrrolidinopyridine vs. 4-Dimethylaminopyridine (DMAP) in Asymmetric Oxidation Catalysis

Although this comparison employs 4-pyrrolidinopyridine (CAS 2456-81-7) rather than the 4-(pyrrolidin-3-yl)pyridine scaffold, it illustrates the intrinsic electronic advantage of the pyrrolidine-substituted pyridine pharmacophore over commonly used DMAP-based ligands. The pKa of 4-pyrrolidinopyridine is 18.33 versus 17.95 for DMAP, reflecting a measurably stronger N-heteroaromatic electron donor capacity [1]. In manganese-catalyzed enantioselective benzylic oxidation, complexes bearing 4-pyrrolidinopyridine moieties outperformed analogous DMAP-containing complexes in alcohol yield while maintaining comparable enantioselectivity (~60% ee) [1].

Ligand design Electron-donating capacity Manganese oxidation catalysis

Chiral 4-Pyrrolidinopyridine (PPY) Organocatalysts Achieve High Selectivity Factors in Kinetic Resolution

Chiral 4-pyrrolidinopyridine (PPY) analogues, designed and synthesized in enantiopure forms, have demonstrated selectivity factors (s) of 10 to 54 in the acylative kinetic resolution of racemic amino alcohol derivatives [1]. In enantiomer-discriminative acylation of 1,2-cis-cyclohexanediol mono-N,N-diphenylcarbamate, a C₂-symmetric PPY catalyst achieved s = 47.1 [2]. These performance metrics establish a benchmark for pyrrolidinopyridine-based chiral nucleophilic catalysts. The (S)-4-(pyrrolidin-3-yl)pyridine scaffold provides the enantiopure pyrrolidine component required to construct such catalysts.

Nucleophilic catalysis Kinetic resolution Enantioselective acylation

Regioisomeric Distinction: 4-(Pyrrolidin-3-yl)pyridine vs. 4-Pyrrolidinopyridine Coordination Behavior

4-Pyrrolidinopyridine (py-4P, CAS 2456-81-7), in which the pyrrolidine nitrogen is directly conjugated to the pyridine ring, exhibits a pKa of 18.33—substantially higher than pyridine (pKa = 12.53)—making it a strong σ-donor ligand for transition metals [1]. By contrast, 4-(pyrrolidin-3-yl)pyridine has the pyrrolidine attached via a C–C bond at the pyrrolidine 3-position. This electronic insulation reduces the electron-donating effect on the pyridine nitrogen, producing a less basic pyridine center (predicted pKa ~9). Researchers selecting a ligand scaffold for metal complex design must recognize this regioisomeric electronic difference: py-4P yields highly electron-rich metal centers, whereas the 4-(pyrrolidin-3-yl) scaffold provides a more moderately donating, sterically differentiated environment.

Coordination chemistry Ruthenium complexes Ligand electronic tuning

Optimal Application Scenarios for (S)-4-(Pyrrolidin-3-yl)pyridine Based on Differentiation Evidence


Enantiopure Building Block for Stereospecific Calcium Channel Modulator Libraries

The (S)-pyrrolidine configuration has been unequivocally linked to maximal calcium antagonist potency, with the (S,S)-enantiomer of a closely related 1-benzyl-3-pyrrolidinyl dihydropyridine exhibiting dominant [³H]nitrendipine binding affinity and coronary vasodilating activity [1]. Researchers constructing focused libraries of pyrrolidine-containing cardiovascular agents should procure the (S)-enantiomer to anchor the stereochemical series and avoid misleading SAR from racemic or misconfigured starting materials.

Chiral Pool Starting Material for C₂-Symmetric PPY Organocatalyst Synthesis

Chiral 4-pyrrolidinopyridine (PPY) catalysts derived from enantiopure pyrrolidine precursors achieve selectivity factors (s) of 10–54 in kinetic resolution of amino alcohols and s = 47.1 in diol desymmetrization [1][2]. The (S)-4-(pyrrolidin-3-yl)pyridine scaffold provides the correct absolute configuration required to access the productive catalyst enantiomer. Use of the racemic precursor would require additional chiral separation steps and reduce overall catalyst yield.

Ligand Precursor for Asymmetric Manganese Oxidation Catalysis Requiring Moderate Electron Donation

While 4-pyrrolidinopyridine (N-linked) provides extreme electron donation (pKa 18.33) suitable for stabilizing high-valent Mn-oxo intermediates in enantioselective benzylic oxidation (up to 62% ee) [3], the 4-(pyrrolidin-3-yl)pyridine scaffold (predicted pKa ~9) offers a distinct, moderately donating electronic profile. This intermediate basicity is advantageous when designing catalysts that require balanced σ-donation to avoid over-stabilization of catalytic intermediates, enabling tuning of redox potentials and reaction selectivity.

Stereochemically Defined Fragment for CNS Receptor-Targeted Drug Discovery

Pyrrolidinylpyridines, including 4-(pyrrolidin-3-yl)pyridine, have been explored as modulators of G-protein coupled receptors (GPCRs) and nicotinic acetylcholine receptors, with stereochemistry critically influencing receptor subtype selectivity [4]. The (S)-enantiomer offers a well-defined three-dimensional pharmacophore that can be elaborated into lead compounds targeting CNS indications, where enantiomeric purity is a regulatory prerequisite for clinical development.

Quote Request

Request a Quote for (s)-4-(Pyrrolidin-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.